3-(2-溴苯基)-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide” is a complex organic molecule. It is related to a class of compounds known as benzamides . These compounds have been studied for their potential as selective and orally bioavailable inhibitors of the discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .
科学研究应用
磷酸二酯酶抑制剂
涉及吡唑并嘧啶的一个重要的研究领域集中在其作为磷酸二酯酶 (PDE) 抑制剂的作用。研究探索了各种衍生物的合成和抑制活性,突出了它们在治疗心血管疾病和认知障碍方面的潜力。例如,6-苯基吡唑并[3,4-d]嘧啶酮的合成显示出对 cGMP 特异性(V 型)磷酸二酯酶的特异性抑制,表明它们具有口服降压活性的潜力 (Dumaitre & Dodic, 1996)。此外,发现强效且选择性的磷酸二酯酶 1 (PDE1) 抑制剂可用于治疗与精神分裂症和阿尔茨海默病相关的认知缺陷,这突显了这些化合物的治疗前景 (Li et al., 2016)。
抗癌和抗炎药
吡唑并嘧啶衍生物已被合成并评估其抗癌和抗炎特性。一项值得注意的研究合成了一个新的吡唑并嘧啶系列,该系列对某些癌细胞系表现出细胞毒活性,并对 5-脂氧合酶具有抑制作用,表明在癌症和炎症管理中具有双重治疗潜力 (Rahmouni et al., 2016)。
抗菌活性
已经探索了新的吡唑、稠合吡唑并嘧啶和吡唑并三唑并嘧啶衍生物的合成及其抗菌活性。这些研究表明,某些衍生物对各种细菌和真菌病原体表现出显着的活性,突出了吡唑并嘧啶在开发新的抗菌剂方面的潜力 (Abunada et al., 2008)。
镇痛和抗帕金森活性
对吡啶衍生物(包括那些包含吡唑并嘧啶结构的吡啶衍生物)的研究显示出有希望的镇痛和抗帕金森活性。这些发现表明吡唑并嘧啶在解决神经系统疾病和疼痛管理方面的多功能性 (Amr et al., 2008)。
作用机制
The mechanism of action of similar compounds involves inhibition of the enzymatic activity of DDR1 . These compounds bind with DDR1 and inhibit its kinase activities . They also potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity .
未来方向
The future directions for research on this compound could involve further exploration of its potential as a DDR1 inhibitor for anticancer drug discovery . More studies are needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
属性
IUPAC Name |
3-(2-bromophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMOXNPGYZFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。